molecular formula C16H18ClN3O3 B2921281 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide CAS No. 2189499-30-5

2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide

Cat. No. B2921281
M. Wt: 335.79
InChI Key: QFKXJUBATMKGQF-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2005 by Pfizer, Inc. and has been studied extensively for its potential therapeutic applications in various autoimmune diseases.

Scientific Research Applications

Synthetic Chemistry and Crystallography Research in synthetic chemistry has led to the development of compounds with structural or functional similarities, focusing on their synthesis, crystal structure, and theoretical calculations. For instance, compounds like 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester have been synthesized to explore their structural properties through X-ray diffraction and theoretical investigations using DFT-B3LYP, HF, and MP2 methods. These studies aim to understand the molecular structure and charge distribution, which are crucial for the compound's reactivity and potential applications (Ren et al., 2006).

Biological Evaluation Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential medicinal applications of similar compounds. The structure-activity relationship (SAR) of these compounds provides insights into their effectiveness as therapeutic agents (Rahmouni et al., 2016).

Herbicidal and Antimicrobial Properties Research has also explored the herbicidal and antimicrobial properties of related compounds. For example, arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been synthesized, exhibiting antibacterial and antifungal activities, highlighting their potential in agricultural applications (Baranovskyi et al., 2018). Similarly, compounds with structures like N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide have been investigated for their herbicidal activity, emphasizing the role of chemical structure in determining their effectiveness as herbicides (Liu et al., 2008).

properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-16(2,23-13-6-4-12(17)5-7-13)14(21)18-9-11-20-10-3-8-19-15(20)22/h3-8,10H,9,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKXJUBATMKGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C=CC=NC1=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide

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